5-Bromo-2-chloro-3-(pyrrolidine-1-carbonyl)pyridine
Overview
Description
5-Bromo-2-chloro-3-(pyrrolidine-1-carbonyl)pyridine is a chemical compound with the CAS Number: 1249608-32-9 . It has a molecular weight of 289.56 and its IUPAC name is 5-bromo-2-chloro-3-(1-pyrrolidinylcarbonyl)pyridine .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 5-Bromo-2-chloro-3-(pyrrolidine-1-carbonyl)pyridine, often involves the N-heterocyclization of primary amines with diols . A variety of five-, six-, and seven-membered cyclic amines can be synthesized in good to excellent yields .Molecular Structure Analysis
The InChI code for 5-Bromo-2-chloro-3-(pyrrolidine-1-carbonyl)pyridine is 1S/C10H10BrClN2O/c11-7-5-8(9(12)13-6-7)10(15)14-3-1-2-4-14/h5-6H,1-4H2 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
5-Bromo-2-chloro-3-(pyrrolidine-1-carbonyl)pyridine is a solid at room temperature . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Halogenated Pyridine and Pyrimidine Derivatives
Synthesis and Characterization : The study of halogenated pyridine and pyrimidine derivatives, such as 5-Bromo-2-(trifluoromethyl)pyridine, has been focused on spectroscopic characterization, density functional theory (DFT) analysis, and their non-linear optical (NLO) properties. These compounds show promise in materials science and optical applications due to their unique electronic and structural properties (H. Vural & M. Kara, 2017).
Catalysis and Organic Synthesis : Research into the catalytic applications of halogenated pyridines includes selective amination, where 5-bromo-2-chloropyridine was utilized to achieve high yields and chemoselectivity in producing aminopyridines. This work demonstrates the utility of halogenated pyridines in facilitating specific organic transformations, which are crucial in pharmaceutical synthesis and material science (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
Liquid Crystalline Materials : The synthesis of liquid crystalline compounds often involves halogenated pyridines as key intermediates. Studies on pyridine-containing liquid crystalline materials highlight the role of such compounds in developing new materials with specific optical and electronic properties, relevant to display technologies and advanced materials science (W. Chia, S. Shen, & Hong‐Cheu Lin, 2001).
Pharmaceutical and Biological Research : While direct applications in pharmaceuticals and biology for 5-Bromo-2-chloro-3-(pyrrolidine-1-carbonyl)pyridine are not documented in the provided papers, the structural motifs of halogenated pyridines and pyrimidines are frequently explored for their biological activities, including antimicrobial, antiviral, and enzyme inhibition properties. Such research underlines the potential of halogenated pyridine derivatives in drug discovery and medicinal chemistry.
Safety And Hazards
The safety information available indicates that 5-Bromo-2-chloro-3-(pyrrolidine-1-carbonyl)pyridine may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
(5-bromo-2-chloropyridin-3-yl)-pyrrolidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClN2O/c11-7-5-8(9(12)13-6-7)10(15)14-3-1-2-4-14/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJWDYNITVXSRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(N=CC(=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-3-(pyrrolidine-1-carbonyl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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